Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate
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Overview
Description
Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate: is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is often used in research and development, particularly in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: Formaldehyde and two equivalents of ethyl acetoacetate undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate.
Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is hydrolyzed to obtain the compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned approaches, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, often in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in the synthesis of natural products, including sterols and terpenoids . Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties . Medicine: Explored for its potential use in drug development, particularly for its structural similarity to bioactive compounds . Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways involved in inflammation or microbial growth . The exact mechanism of action depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Similar in structure but differs in the position of the oxo group.
Methyl 2-cyclopentanonecarboxylate: Similar in functional groups but differs in the ring size.
Uniqueness: Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h6,9H,3-5H2,1-2H3 |
InChI Key |
GNNMIIBFEFXQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CC(CC1=O)C |
Origin of Product |
United States |
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